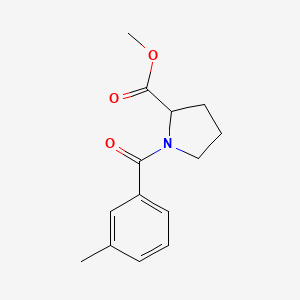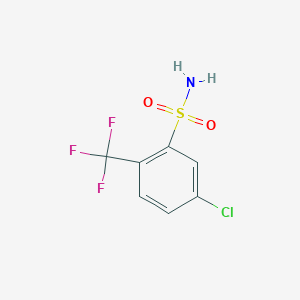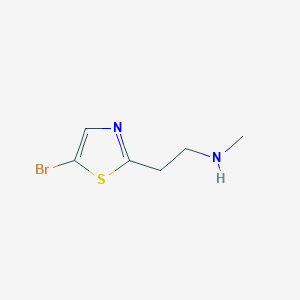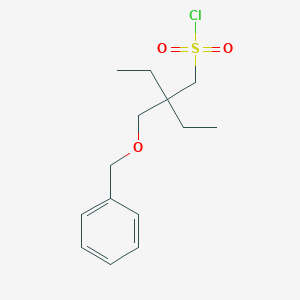![molecular formula C24H30N6O3S B13635845 [3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)
[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol is a complex organic compound with the molecular formula C24H30N6O3S and a molecular weight of 482.6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the methanesulfonyl group: The methanesulfonyl group is introduced through a sulfonation reaction.
Attachment of the piperazine ring: The piperazine ring is attached via a nucleophilic substitution reaction.
Final coupling and methanol addition: The final step involves coupling the intermediate compounds and adding the methanol group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of specialized equipment and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
{3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
{3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound shares some structural similarities with {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol.
Uniqueness
The uniqueness of {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C24H30N6O3S |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
[3-[[5-methyl-2-[3-(4-methylpiperazin-1-yl)-5-methylsulfonylanilino]pyrimidin-4-yl]amino]phenyl]methanol |
InChI |
InChI=1S/C24H30N6O3S/c1-17-15-25-24(28-23(17)26-19-6-4-5-18(11-19)16-31)27-20-12-21(14-22(13-20)34(3,32)33)30-9-7-29(2)8-10-30/h4-6,11-15,31H,7-10,16H2,1-3H3,(H2,25,26,27,28) |
InChI 键 |
WKJVLTJTBZVAKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1NC2=CC=CC(=C2)CO)NC3=CC(=CC(=C3)S(=O)(=O)C)N4CCN(CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















